

Application Notes and Protocols: Microinjection of NAADP to Induce Calcium Signals

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Compound of Interest

Compound Name: Naadp

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These application notes provide a comprehensive guide to utilizing nicotinic acid adenine dinucleotide phosphate (**NAADP**) microinjection for the controlled induction of intracellular calcium (Ca^{2+}) signals. This powerful technique is essential for investigating Ca^{2+} signaling pathways, screening potential therapeutic compounds that modulate these pathways, and understanding the physiological roles of **NAADP**-mediated Ca^{2+} release.

NAADP is a potent intracellular second messenger that mobilizes Ca^{2+} from acidic organelles, such as lysosomes, through the activation of two-pore channels (TPCs).[1][2] This initial Ca^{2+} release can then be amplified by Ca^{2+} -induced Ca^{2+} release (CICR) from the endoplasmic/sarcoplasmic reticulum (ER/SR) via inositol 1,4,5-trisphosphate receptors (IP_3Rs) and ryanodine receptors (RyRs).[1][3] The unique mechanism of **NAADP** action, often initiating localized Ca^{2+} signals that propagate into global waves or oscillations, makes it a critical tool for dissecting the spatiotemporal dynamics of Ca^{2+} signaling.[2][4]

Data Presentation

The following tables summarize quantitative data from key experiments involving **NAADP**-induced Ca^{2+} signaling.

Table 1: Effective Concentrations of **NAADP** and Effects on Ca^{2+} Signals

Cell Type	NAADP Concentration	Observed Ca ²⁺ Signal	Key Findings	Reference
Sea Urchin Eggs	30 nM (EC ₅₀)	Ca ²⁺ release	NAADP is the most potent Ca ²⁺ mobilizing agent compared to IP ₃ and cADPR.	[5]
Sea Urchin Eggs	0.5 μM (caged)	Long-lasting Ca ²⁺ oscillations (up to 80 min)	NAADP induces oscillations by releasing Ca ²⁺ from a distinct store, which then primes CICR stores.[3]	[3]
Jurkat T-lymphocytes	30 nM	Subcellular Ca ²⁺ signaling	Demonstrates localized Ca ²⁺ release in response to low NAADP concentrations.	[6]
Jurkat T-lymphocytes	100 nM	Global Ca ²⁺ signal	Higher concentrations lead to a more widespread cellular Ca ²⁺ response.	[6]
Pancreatic Acinar Cells	Nanomolar concentrations	Trigger Ca ²⁺ release amplified by CICR through RyRs.	Establishes the "trigger" hypothesis for NAADP action.	[5]

Table 2: Pharmacological Modulation of **NAADP**-Induced Ca²⁺ Signals in Sea Urchin Eggs

Modulator	Concentration	Effect on NAADP-Induced Ca ²⁺ Oscillations	Mechanism of Action	Reference
Heparin	2.5 - 5 mg/ml	Inhibited the first Ca ²⁺ oscillation and shortened the transient duration.	Antagonist of IP ₃ binding to its receptor.	[3]
8-amino-cADPR	5 µM	Inhibited subsequent Ca ²⁺ oscillations.	Antagonist of cADPR binding to its receptor.	[3]

Experimental Protocols

Protocol 1: Microinjection of NAADP into Sea Urchin Eggs and Calcium Imaging

This protocol is adapted from methodologies used in studies on sea urchin eggs, a model system for studying **NAADP** signaling.[3]

1. Materials and Reagents:

- Sea urchins (*Lytechinus pictus*)
- 0.5 M KCl
- Artificial sea water (ASW): 435 mM NaCl, 40 mM MgCl₂, 15 mM MgSO₄, 11 mM CaCl₂, 10 mM KCl, 2.5 mM NaHCO₃, 1 mM EDTA
- **NAADP** stock solution (e.g., 1 mM in injection buffer)
- Caged **NAADP** (optional, for photolysis experiments)
- Calcium indicator dye (e.g., Oregon Green 488 BAPTA Dextran, Fluo-3)

- Injection buffer (e.g., 125 mM K⁺-glutamate, 10 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 3 mM Mg-ATP, 0.1 mM Na-GTP, 10 mM EGTA, 5 mM HEPES, pH 7.2 with KOH)[1]
- Microinjection system (e.g., FemtoJet, Eppendorf)
- Inverted fluorescence microscope with a high-speed camera
- Micropipettes

2. Procedure:

- Egg Preparation:

1. Induce spawning by injecting 0.5 M KCl into the sea urchin's coelomic cavity.[3]
2. Collect eggs in ASW.
3. De-jelly the eggs by passing them through a 90 µm nylon mesh.[3]
4. Wash the eggs twice by gentle centrifugation and resuspend in fresh ASW.

- Dye Loading:

1. Load the eggs with the chosen calcium indicator dye according to the manufacturer's instructions. For microinjection of the dye, co-inject with **NAADP**. A final intracellular concentration of 10 µM for Oregon Green 488 BAPTA Dextran is effective.[3]

- Microinjection:

1. Prepare micropipettes with a tip diameter of ~0.5 µm.
2. Load the micropipette with the **NAADP** solution diluted in injection buffer to the desired final concentration.
3. Place the eggs in a chamber on the microscope stage.
4. Under microscopic guidance, carefully insert the micropipette into an egg and inject a small volume of the **NAADP** solution.

- Calcium Imaging:
 1. Immediately after injection, begin acquiring fluorescence images at a high frame rate.
 2. Monitor the changes in fluorescence intensity over time, which correspond to changes in intracellular Ca^{2+} concentration.
 3. For experiments with caged **NAADP**, deliver a brief pulse of UV light to photorelease the **NAADP** and initiate the Ca^{2+} signal.[\[3\]](#)

Protocol 2: Intracellular Dialysis of NAADP in Mammalian Cells (e.g., Jurkat T-lymphocytes) and Calcium Imaging

This protocol uses the whole-cell patch-clamp configuration to introduce **NAADP** into the cell.
[\[1\]](#)

1. Materials and Reagents:

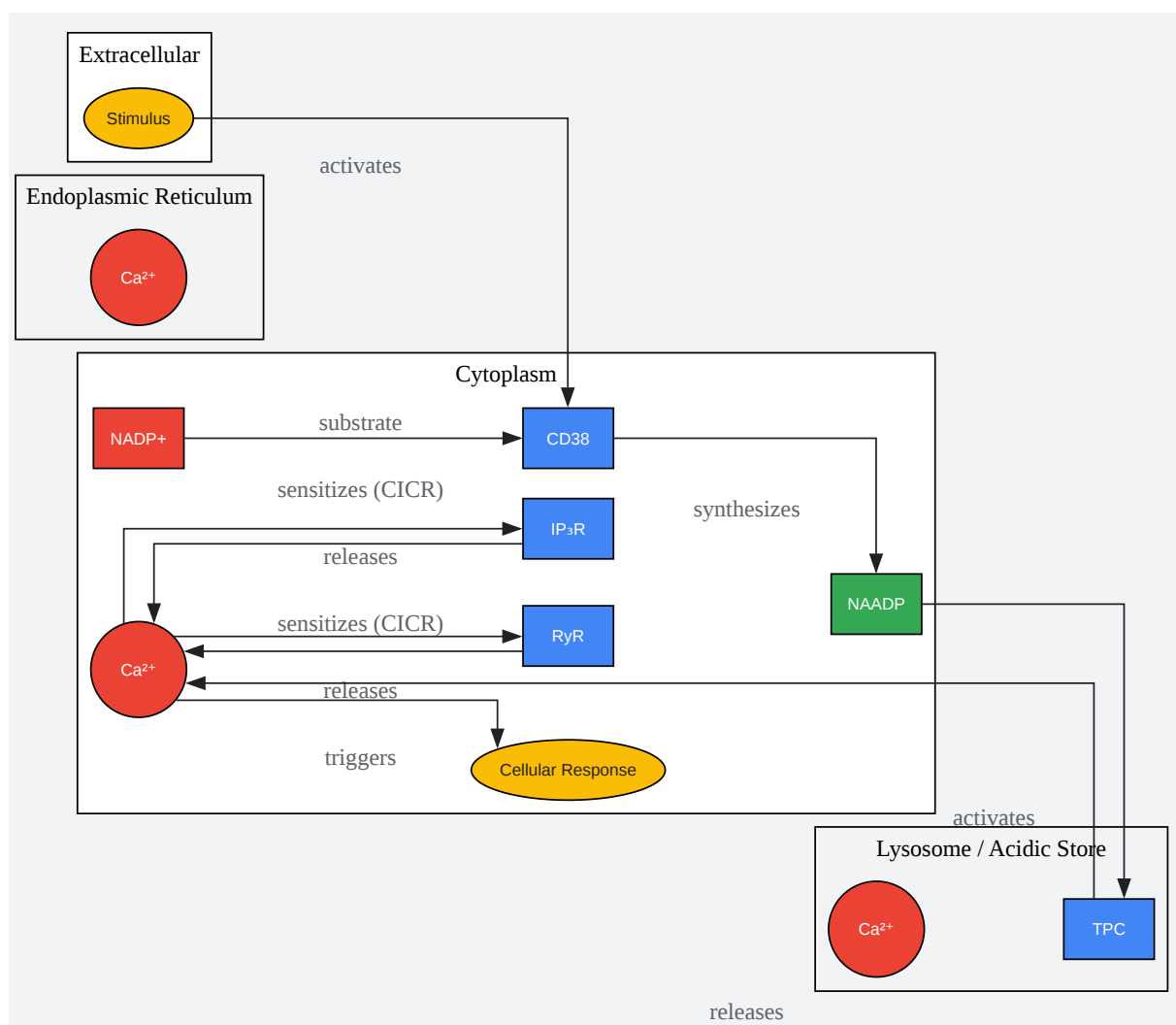
- Jurkat T-lymphocytes
- Poly-D-lysine coated glass-bottom dishes
- RPMI 1640 medium
- Fura-2 AM
- Physiological Salt Solution (PSS)
- Pipette solution: 125 mM K^+ -glutamate, 10 mM KCl, 10 mM NaCl, 1 mM MgCl_2 , 3 mM Mg-ATP, 0.1 mM Na-GTP, 10 mM EGTA, 5 mM HEPES, pH 7.2 with KOH.[\[1\]](#)
- **NAADP** (to be added to the pipette solution at the desired final concentration, e.g., 100 nM)
[\[1\]](#)
- Patch-clamp rig with an inverted microscope and fluorescence imaging system.

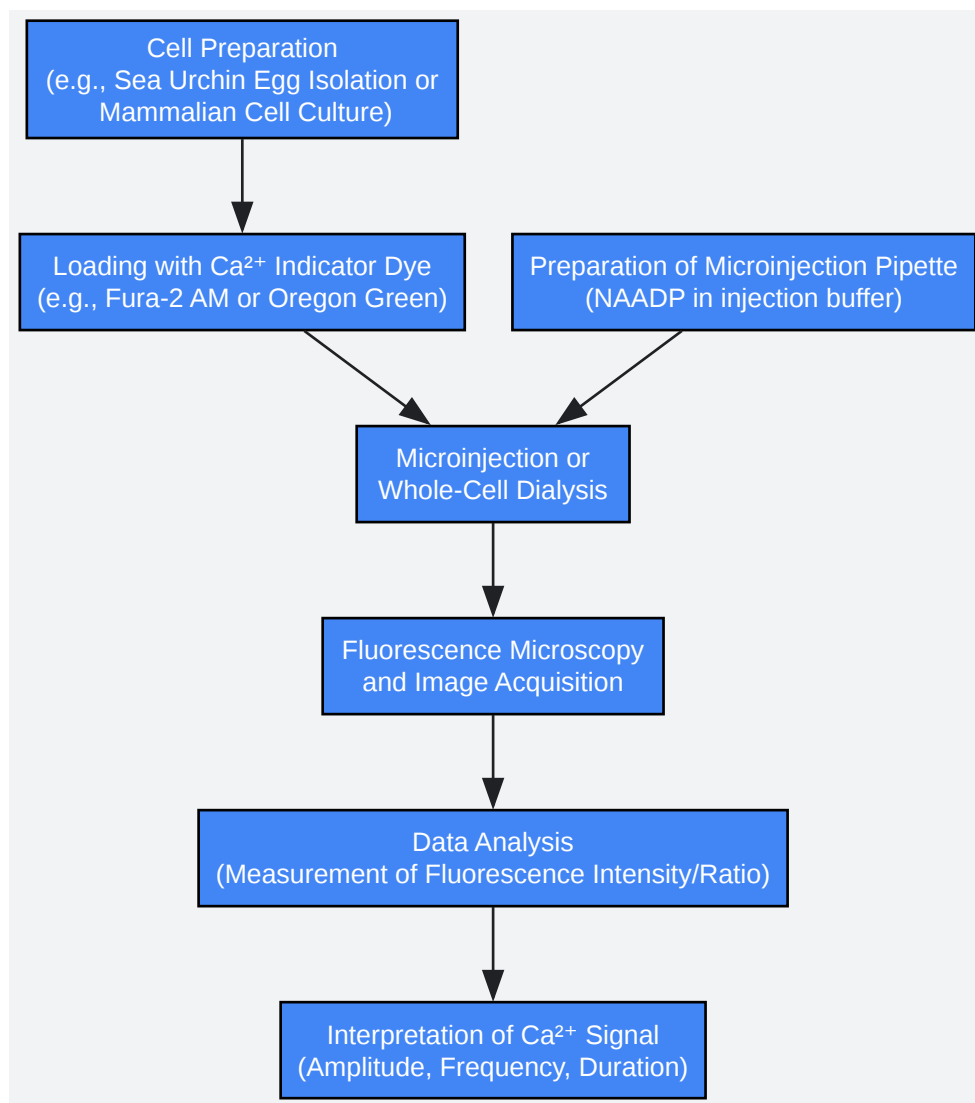
2. Procedure:

- Cell Preparation:
 1. Culture Jurkat T-lymphocytes in RPMI 1640 medium.
 2. Plate the cells on poly-D-lysine coated glass-bottom dishes and allow them to adhere.
- Dye Loading:
 1. Incubate the cells with 5 μ M Fura-2 AM in PSS for 30 minutes.[\[1\]](#)
 2. Wash the cells and superfuse with Fura-2 free PSS for at least 30 minutes before starting the experiment.[\[1\]](#)
- Intracellular Dialysis (Whole-Cell Patch-Clamp):
 1. Place the dish on the microscope stage.
 2. Prepare a patch pipette with the pipette solution containing the desired concentration of **NAADP**.
 3. Establish a whole-cell patch-clamp configuration on a target cell.
 4. Once in the whole-cell mode, the **NAADP** will diffuse from the pipette into the cell cytoplasm.
- Calcium Imaging:
 1. Excite the Fura-2 loaded cells at 340 nm and 380 nm and record the emission at 510 nm.
 2. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca^{2+} concentration.
 3. Record the changes in the fluorescence ratio over time to monitor the **NAADP**-induced Ca^{2+} signal.

Visualizations

NAADP Signaling Pathway





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